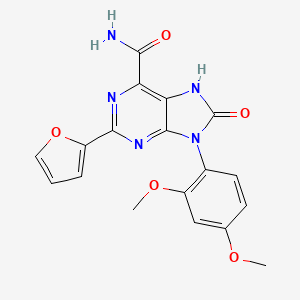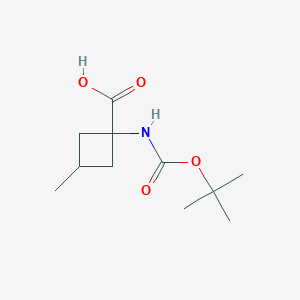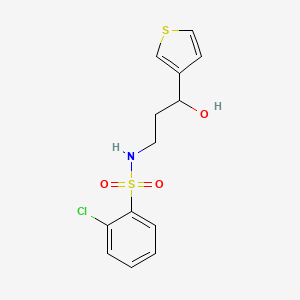![molecular formula C8H11N3 B3006129 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 74983-05-4](/img/structure/B3006129.png)
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 74983-05-4 . It has a molecular weight of 149.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves fine-tuning the band gap of the pyrido[2,3-b]pyrazine family . This process results in a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3, (H,9,11) .Chemical Reactions Analysis
By choosing appropriate donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained . The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a high photoluminescence quantum efficiency (PLQY) .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, focusing on unique applications across different fields:
Full-Color Fluorescent Materials
This compound has been utilized in the development of full-color fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are crucial for cost-effective multicolor display applications due to their simple molecular structure and high efficiency .
Anti-Cancer Agents
“3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine” derivatives have been explored as novel anti-cancer agents. They have been studied for their ability to bind in the tyrosine kinase ligand binding region, which is significant for cancer therapy .
FGFR Signaling Pathway Inhibitors
Compounds based on this chemical structure have shown potent activities against FGFR1, 2, and 3. Abnormal activation of FGFR signaling pathways is a common feature in various tumors, making these compounds attractive for cancer therapy .
Pyrido[2,3-d]pyrimidin Derivatives
The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones. These derivatives have potential applications in medicinal chemistry due to their varied biological activities .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting potential targets could be various kinases.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of target kinases, thereby affecting cellular signaling pathways .
Biochemical Pathways
Kinase inhibitors generally affect pathways involved in cell growth and proliferation, so this compound may have similar effects .
Propiedades
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLGRFMEIDKBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)

![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)
![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)
![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)


![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)